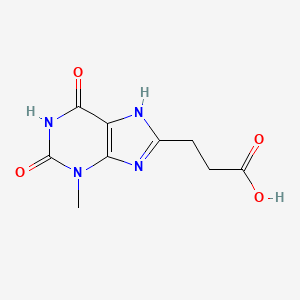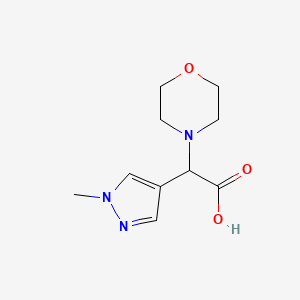
1,3-Dimethyladamantane-d6
描述
1,3-Dimethyladamantane-d6 is a derivative of adamantane, a highly stable and rigid bicyclic compound. The "d6" indicates that six hydrogen atoms in the molecule have been replaced by deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: : The preparation of 1,3-Dimethyladamantane-d6 typically involves the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms. One common method is the hydrogenation of 1,3-dimethyladamantane using deuterium gas in the presence of a suitable catalyst.
Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale hydrogenation reactors and the use of high-purity deuterium gas. The process requires careful control of temperature and pressure to achieve the desired level of deuteration.
化学反应分析
Types of Reactions: : 1,3-Dimethyladamantane-d6 can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents such as bromine or chlorine.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds. These products are often used in further chemical synthesis or as intermediates in pharmaceutical research.
科学研究应用
Chemistry: : In chemistry, 1,3-Dimethyladamantane-d6 is used as a building block for the synthesis of more complex molecules. Its stability and rigidity make it a valuable precursor in organic synthesis.
Biology: : In biological research, this compound is used as a tracer in proteomics studies to understand protein interactions and functions.
Medicine: : In the medical field, this compound is explored for its potential therapeutic properties, particularly in neurodegenerative diseases.
Industry: : The compound is also used in the development of high-performance materials due to its thermal stability and resistance to degradation.
作用机制
The mechanism by which 1,3-Dimethyladamantane-d6 exerts its effects depends on its specific application. For example, in proteomics research, it acts as a stable isotope-labeled compound that can be tracked within biological systems. The molecular targets and pathways involved vary based on the context of its use, but generally, it interacts with proteins and enzymes to provide insights into biological processes.
相似化合物的比较
Similar Compounds: : Some compounds similar to 1,3-Dimethyladamantane-d6 include 1,3-Dimethyladamantane, 1,3-Diethyladamantane, and Memantine.
Uniqueness: : this compound is unique due to its deuteration, which provides enhanced stability and makes it particularly useful in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis in biological systems compared to its non-deuterated counterparts.
属性
IUPAC Name |
1,3-bis(trideuteriomethyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-11-4-9-3-10(5-11)7-12(2,6-9)8-11/h9-10H,3-8H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNOIUTVJRWADX-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C12CC3CC(C1)CC(C3)(C2)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B1419240.png)
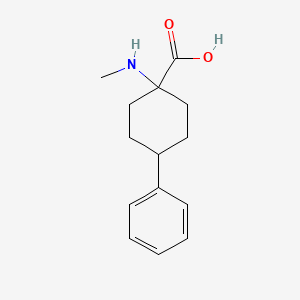
![1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one](/img/structure/B1419243.png)
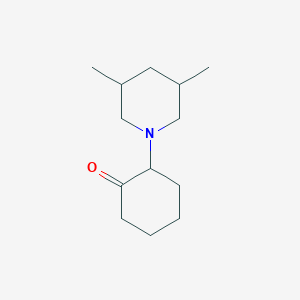

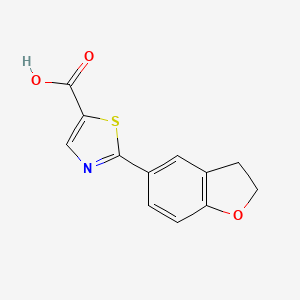
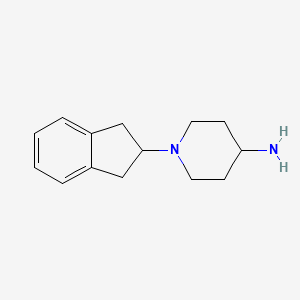
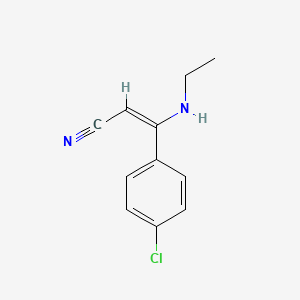
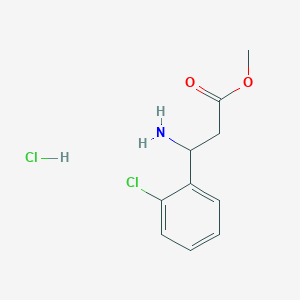
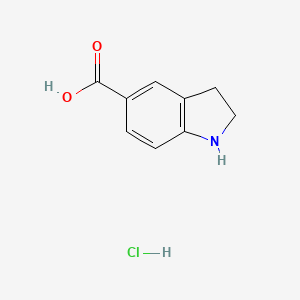

![2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1419260.png)
